molecular formula C17H16N4O2 B10989027 N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B10989027
M. Wt: 308.33 g/mol
InChI Key: JFLDNKPQSGRQPU-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is a compound that belongs to the class of quinazolinone derivatives. Quinazolinones are nitrogen-containing heterocyclic compounds known for their wide range of biological activities, including antibacterial, antifungal, antitumor, antidiabetic, and anti-inflammatory properties

Preparation Methods

The synthesis of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-4-oxoquinazoline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with pyridine-2-carboxamide under appropriate conditions . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may employ mechanochemical synthesis using deep eutectic solvents to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis, resulting in the compound’s therapeutic effects. The molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-12-20-14-7-3-2-6-13(14)17(23)21(12)11-10-19-16(22)15-8-4-5-9-18-15/h2-9H,10-11H2,1H3,(H,19,22)

InChI Key

JFLDNKPQSGRQPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC=CC=N3

Origin of Product

United States

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